molecular formula C19H23FN2O5S B11639429 4-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-2,6-dimethoxyphenol

4-({4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-2,6-dimethoxyphenol

Cat. No.: B11639429
M. Wt: 410.5 g/mol
InChI Key: VQYXSOXYLCMGAQ-UHFFFAOYSA-N
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Description

4-{[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,6-DIMETHOXYPHENOL is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorobenzenesulfonyl group attached to a piperazine ring, which is further connected to a dimethoxyphenol moiety. The unique structure of this compound makes it a valuable subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,6-DIMETHOXYPHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form 4-(4-fluorobenzenesulfonyl)piperazine. This intermediate is then reacted with 2,6-dimethoxyphenol in the presence of a suitable base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,6-DIMETHOXYPHENOL undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

4-{[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,6-DIMETHOXYPHENOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,6-DIMETHOXYPHENOL involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity. The dimethoxyphenol moiety can contribute to the compound’s overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline
  • 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile

Uniqueness

4-{[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-2,6-DIMETHOXYPHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H23FN2O5S

Molecular Weight

410.5 g/mol

IUPAC Name

4-[[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C19H23FN2O5S/c1-26-17-11-14(12-18(27-2)19(17)23)13-21-7-9-22(10-8-21)28(24,25)16-5-3-15(20)4-6-16/h3-6,11-12,23H,7-10,13H2,1-2H3

InChI Key

VQYXSOXYLCMGAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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